molecular formula C10H17N3O2 B13941080 tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

Cat. No.: B13941080
M. Wt: 211.26 g/mol
InChI Key: PWJYVTPKIWQILQ-UHFFFAOYSA-N
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Description

tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group and a tetrahydropyrroloimidazole core, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydropyrroloimidazole core, followed by the introduction of the tert-butyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-d]imidazole-5-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-4-7-8(5-13)12-6-11-7/h6-8H,4-5H2,1-3H3,(H,11,12)

InChI Key

PWJYVTPKIWQILQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)N=CN2

Origin of Product

United States

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